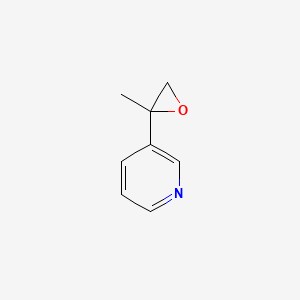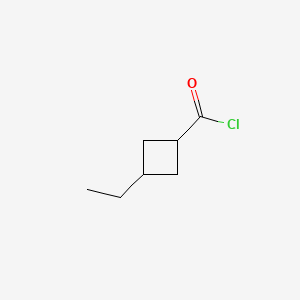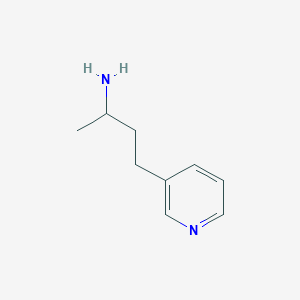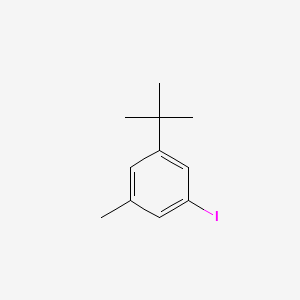
(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide is a chemical compound with the molecular formula C11H17NO2·HI. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenethylamine backbone substituted with methoxy groups at the 3 and 4 positions and a methyl group at the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenethyl)(methyl)ammonium iodide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine. The process includes several steps:
Reduction of 3,4-dimethoxyphenylacetonitrile: This step involves the reduction of the nitrile group to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4).
Methylation: The resulting amine is then methylated using methyl iodide (CH3I) to form N-methyl-2-(3,4-dimethoxyphenyl)ethylamine.
Formation of Hydroiodide Salt: The final step involves the reaction of the amine with hydroiodic acid (HI) to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted phenethylamines.
科学研究应用
(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including isoquinolines.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用机制
The mechanism of action of (3,4-Dimethoxyphenethyl)(methyl)ammonium iodide involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation is believed to underlie its potential therapeutic effects in neurological disorders .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but lacks the N-methyl group.
N-methyl-2-(3,4-dimethoxyphenyl)ethylamine: The free base form without the hydroiodide salt.
N-acetyl-3,4-dimethoxyphenethylamine: An acetylated derivative with different pharmacological properties.
Uniqueness
(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide is unique due to its specific substitution pattern and the presence of the hydroiodide salt, which can influence its solubility, stability, and biological activity compared to similar compounds.
属性
CAS 编号 |
57267-21-7 |
|---|---|
分子式 |
C11H18INO2 |
分子量 |
323.17 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)ethyl-methylazanium;iodide |
InChI |
InChI=1S/C11H17NO2.HI/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3;/h4-5,8,12H,6-7H2,1-3H3;1H |
InChI 键 |
YDRWXKNFHCZTJF-UHFFFAOYSA-N |
规范 SMILES |
C[NH2+]CCC1=CC(=C(C=C1)OC)OC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



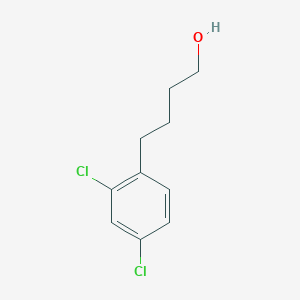

![2-(3-Methoxyphenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B8762300.png)

